N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide
Description
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[4-[(pyridin-3-ylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C14H15N3O/c1-11(18)17-13-6-4-12(5-7-13)9-16-14-3-2-8-15-10-14/h2-8,10,16H,9H2,1H3,(H,17,18) |
InChI Key |
ZNSGTPZIZDUQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methodological Frameworks
Reductive Amination Approach
Reductive amination offers a direct route to construct the secondary amine linkage between the pyridinyl and phenylacetamide moieties. In this method, 4-aminophenylacetamide reacts with pyridine-3-carbaldehyde under reducing conditions. A typical procedure involves dissolving 4-aminophenylacetamide (1.0 equiv) and pyridine-3-carbaldehyde (1.2 equiv) in methanol, followed by the addition of sodium cyanoborohydride (1.5 equiv) at 0–5°C. The reaction proceeds at room temperature for 12–24 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with dilute HCl, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound as a white solid.
Key optimization parameters include:
- pH control : Maintaining mildly acidic conditions (pH 4–5) enhances imine formation prior to reduction.
- Solvent selection : Methanol or ethanol improves solubility of intermediates, while dichloromethane may be used for hydrophobic substrates.
- Catalyst alternatives : Zinc borohydride or polymer-supported reagents reduce side reactions in sensitive substrates.
Nucleophilic Substitution via Benzyl Halide Intermediates
This two-step protocol involves synthesizing 4-(bromomethyl)phenylacetamide as a key intermediate.
Step 1: Synthesis of 4-(Bromomethyl)Phenylacetamide
A mixture of 4-methylphenylacetamide (1.0 equiv) and N-bromosuccinimide (1.1 equiv) is heated in carbon tetrachloride under reflux for 6 hours. Radical initiators like azobisisobutyronitrile (AIBN) accelerate bromination at the benzylic position. The product is isolated via vacuum filtration and recrystallized from ethanol.
Step 2: Coupling with Pyridin-3-ylamine
The bromomethyl intermediate (1.0 equiv) is reacted with pyridin-3-ylamine (1.5 equiv) in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (2.0 equiv) as a base. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (hexanes/ethyl acetate, 3:1).
Critical considerations :
Multi-Step Synthesis from Nitro Precursors
For substrates requiring functional group tolerance, a three-step sequence starting from 4-nitrobenzyl bromide is employed.
Step 1: Formation of 4-((Pyridin-3-yl)Amino)Methyl)Nitrobenzene
Pyridin-3-ylamine (1.2 equiv) is added to a solution of 4-nitrobenzyl bromide (1.0 equiv) in acetonitrile, followed by triethylamine (2.0 equiv). The mixture is stirred at 60°C for 4 hours, filtered, and concentrated to afford the nitro intermediate.
Step 2: Reduction of Nitro Group
The nitro compound is reduced using stannous chloride dihydrate (4.0 equiv) in hydrochloric acid at 0°C for 6 hours. After neutralization with NaOH, the amine is extracted with ethyl acetate and dried over Na₂SO₄.
Step 3: Acetylation
The resultant amine (1.0 equiv) is acetylated with acetic anhydride (1.5 equiv) in pyridine at 0°C for 2 hours. The product is precipitated in ice water, filtered, and recrystallized from methanol.
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, –NH), 8.42 (d, J = 4.8 Hz, 1H, Py–H), 8.30 (s, 1H, Py–H), 7.55 (d, J = 8.4 Hz, 2H, Ar–H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.35 (s, 2H, –CH₂–), 2.05 (s, 3H, –COCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.9 (C=O), 149.2 (Py–C), 138.5 (Ar–C), 135.1 (Ar–C), 129.8 (Ar–CH), 127.4 (Ar–CH), 123.6 (Py–CH), 45.3 (–CH₂–), 24.1 (–COCH₃).
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 78–85 | 12–24 h | Single-step, high atom economy | Requires stable aldehyde intermediate |
| Nucleophilic Substitution | 65–72 | 10–14 h | Scalable, robust intermediates | Bromination step exothermic |
| Multi-Step Synthesis | 55–60 | 18–30 h | Tolerates sensitive functional groups | Low overall yield due to multiple steps |
Optimization Strategies and Challenges
Enhancing Reductive Amination Efficiency
Industrial Applications and Scalability
Pilot-scale batches (1–5 kg) utilize continuous flow reactors for the reductive amination pathway, achieving 82% yield with a throughput of 200 g/h. Key parameters include:
- Residence time : 30 minutes at 50°C.
- Catalyst recycling : Immobilized sodium cyanoborohydride on silica gel reduces waste.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyridine-Containing Acetamides
- N-(4-(pyridin-3-yl)phenyl)acetamide (CAS 154164-35-9): This compound lacks the aminomethyl bridge, resulting in a simpler structure (C₁₃H₁₂N₂O, MW 212.25 g/mol). The absence of the methylene spacer may reduce conformational flexibility and alter binding interactions compared to the target compound .
- 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide: Incorporates a triazole-sulfanyl group and a bulkier propan-2-yl substituent, which could enhance steric hindrance and metabolic stability but reduce solubility .
Heterocyclic Variations
Functional Group Modifications
- N-(4-hydroxyphenyl)acetamide: A simpler analogue with a hydroxyl group instead of the pyridin-3-ylaminomethyl substituent.
- N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c): Introduces a sulfonylmethyl group, which enhances electron-withdrawing effects and may improve stability against enzymatic degradation .
Physicochemical Properties
Key data from structurally related compounds (Table 1):
Biological Activity
N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 244.30 g/mol
This compound features a pyridine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a drug candidate.
This compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and receptors involved in inflammatory and oncogenic pathways. Notably, it has shown promise in inhibiting p38 MAPK and PDE4 pathways, which are crucial in regulating inflammatory responses.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively suppresses the release of pro-inflammatory cytokines such as TNFα and IL-1β. These findings suggest its potential use in treating inflammatory diseases.
| Cytokine | IC50 (μM) |
|---|---|
| TNFα | 2.1 |
| IL-1β | 1.5 |
In Vivo Studies
Preclinical studies involving animal models have further validated the compound's efficacy. For instance, administration of this compound in rodent models resulted in significant reductions in inflammatory markers during endotoxemia experiments.
| Animal Model | Dose (mg/kg) | TNFα Suppression (%) |
|---|---|---|
| Rat | 10 | 97 |
| Mouse | 10 | 60 |
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. The results indicated that the compound inhibited TNFα release effectively in both in vitro and in vivo settings, highlighting its potential for treating conditions like rheumatoid arthritis.
Study 2: Cancer Research
Another research effort focused on the compound's role in cancer therapy. The study demonstrated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing regimens.
| Parameter | Value |
|---|---|
| Bioavailability | 85% |
| Half-life (hours) | 6 |
| Clearance (L/h/kg) | 0.5 |
Toxicity studies reveal that at therapeutic doses, the compound exhibits low toxicity levels, making it a promising candidate for further clinical development.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by amide coupling. For example, a reductive amination step may introduce the pyridin-3-ylamino-methyl group, followed by acetylation . To optimize purity, column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be confirmed via HPLC (≥95%) and NMR spectroscopy .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., amide NH resonance at δ 8.5–10 ppm) . High-resolution mass spectrometry (HRMS) ensures correct molecular weight (e.g., [M+H]+ expected for C14H15N3O2: 258.1236). IR spectroscopy can verify amide C=O stretches (~1650–1700 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodology : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric readouts. For antimicrobial activity, use microdilution assays (MIC determination against Gram-positive/negative bacteria) . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodology : Systematically modify substituents:
- Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target binding .
- Amide group : Replace acetamide with sulfonamide to alter pharmacokinetics .
- Methylene linker : Vary length (e.g., ethylene vs. propylene) to probe steric effects.
Evaluate changes via IC50 determinations and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodology : If NMR signals conflict (e.g., splitting patterns), replicate experiments under standardized conditions (same solvent, temperature). Cross-validate with 2D NMR (COSY, HSQC) . For mass spectrometry discrepancies, compare ionization methods (ESI vs. MALDI) and calibrate instruments using certified standards .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- Methodology : Use SwissADME to estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can assess metabolic stability by modeling interactions with liver enzymes .
Q. What experimental approaches validate target engagement in cellular models?
- Methodology : Employ cellular thermal shift assays (CETSA) to confirm binding to intended targets . Combine with siRNA knockdown of the target protein to observe loss of compound efficacy. For kinase inhibitors, use phospho-specific antibodies in western blotting .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity across different studies?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity). Perform dose-response curves in triplicate and report EC50 values with 95% confidence intervals. Cross-reference with structural analogs (e.g., N-(3-hydroxyphenyl)acetamide) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
